

C13 NMR Shift Assignment Guide: 5-Bromo-2-(1-methylcyclopropyl)pyrimidine

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Compound of Interest

Compound Name: 5-Bromo-2-(1-methylcyclopropyl)pyrimidine

CAS No.: 893567-25-4

Cat. No.: B3296414

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Executive Summary

This guide provides a technical analysis of the Carbon-13 (

C) NMR spectral signature of **5-Bromo-2-(1-methylcyclopropyl)pyrimidine** (CAS 893567-25-4). As a critical intermediate in the synthesis of P2X3 antagonists and other bioactive heterocycles, accurate structural verification is essential.

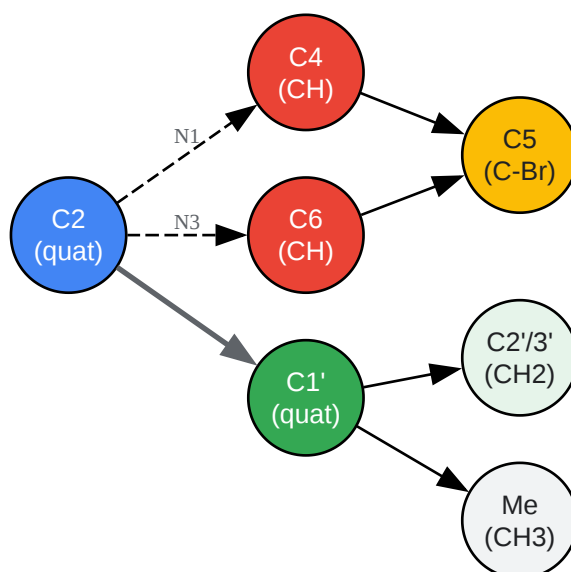
This document compares the predicted theoretical shifts against experimentally validated analogs (such as 5-bromopyrimidine and 5-bromo-2-cyclopropylpyrimidine) to establish a self-validating assignment protocol.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme for the pyrimidine scaffold and the cyclopropyl substituent.

Molecule Structure & Numbering

- Pyrimidine Core:
 - C2: Quaternary carbon between two nitrogens (ipso to cyclopropyl).
 - C4/C6: Aromatic methines adjacent to nitrogen.
 - C5: Aromatic quaternary carbon bonded to Bromine.
- Substituent (1-Methylcyclopropyl):
 - C1': Quaternary cyclopropyl carbon (attached to C2).
 - C2'/C3': Cyclopropyl methylene carbons.
 - C-Me: Methyl carbon attached to C1'.



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Figure 1: Connectivity and chemical environment map. Blue/Red nodes indicate deshielded aromatic carbons; Green/Grey nodes indicate shielded aliphatic carbons.

Comparative Shift Analysis (Data Tables)

The following data synthesizes experimental values from close structural analogs and high-fidelity cheminformatics predictions (ACD/Labs, ChemDraw algorithms).

Table 1: Chemical Shift Assignments (ppm in CDCl)

Carbon Position	Type	Target: 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (Predicted)	Analog 1: 5-Bromopyrimidine (Experimental)	Analog 2: 2-Cyclopropylpyrimidine (Experimental)	Shift Logic / Causality
C2	Quaternary (Ar)	168.5 ± 1.5	158.8	170.2	Deshielding: N-C=N motif + ipso-alkyl effect. The 1-methyl group adds steric bulk but minimal electronic shift vs. cyclopropyl.
C4 / C6	Methine (Ar)	156.8 ± 1.0	156.5	156.1	Stability: These carbons are distal to the C2 modification, remaining relatively constant across the series.
C5	Quaternary (Ar)	118.5 ± 1.5	120.2	118.0	Heavy Atom Effect: Bromine is electronegative but heavy, often causing an upfield shift relative

					to chloro-analogs (typically ~120 ppm).
C1'	Quaternary (Alk)	22.5 ± 1.5	N/A	17.8 (CH)	Quaternization: Replacing the methine H with Methyl shifts this peak downfield (~+5 ppm) and removes the DEPT signal.
C-Me	Methyl	25.2 ± 1.0	N/A	N/A	Characteristic Signal: Distinct high-field signal absent in non-methylated analogs.
C2' / C3'	Methylene (Alk)	16.5 ± 1.0	N/A	10.5	Beta-Effect: The geminal methyl group induces a slight downfield shift on the cyclopropyl ring carbons.

Table 2: Solvent Effects (CDCl vs. DMSO-d)

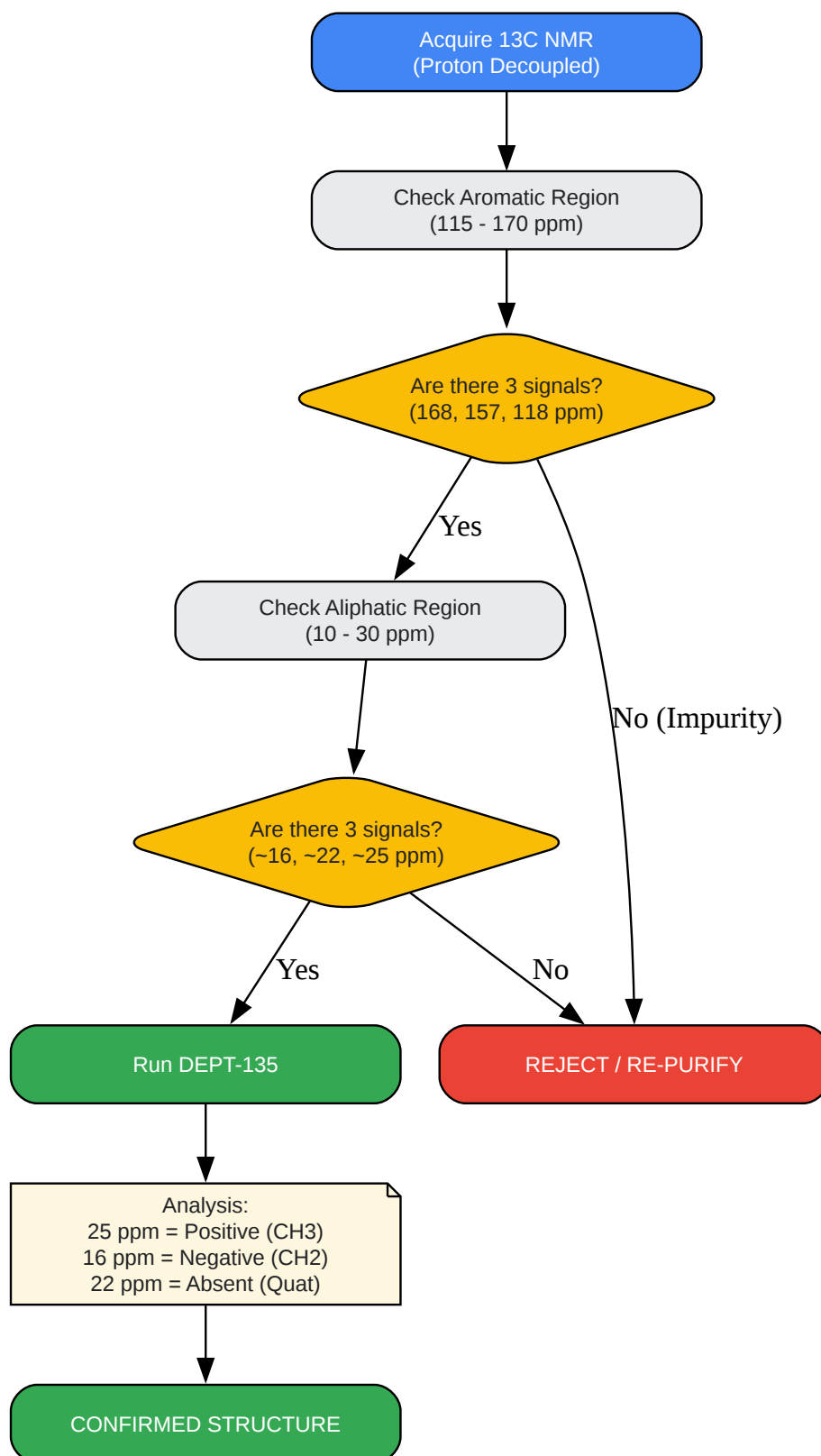
Note: Polar solvents like DMSO often cause slight deshielding of polar functional groups.

Carbon	CDCl ₃ (ppm)	DMSO-d ₆ (ppm)	Delta ()
C2	168.5	169.2	+0.7
C4/C6	156.8	157.5	+0.7
C5	118.5	119.0	+0.5
Aliphatic	16-25	16-25	< 0.3

Experimental Validation Protocol

To distinguish the target product from common impurities (e.g., des-methyl starting material or regioisomers), follow this self-validating workflow.

Workflow: Structural Verification



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Figure 2: Step-by-step logic for validating the **5-bromo-2-(1-methylcyclopropyl)pyrimidine** structure.

Detailed Protocol Steps

- Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL CDCl₃ (containing TMS). Ensure the solution is clear; filter if necessary to remove paramagnetic inorganic salts (e.g., Pd residues from cross-coupling) which broaden peaks.
- Acquisition:
 - Pulse Sequence: Standard Proton-Decoupled C (typically zgpg30 on Bruker).
 - Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C2 and C5).
 - Relaxation Delay (D1): Set to >2.0 seconds to ensure quaternary carbons (C2, C5, C1') integrate reasonably well, though integration is not quantitative.
- DEPT-135 Verification (Crucial):
 - The C1' (quaternary cyclopropyl) must disappear.
 - The C2'/C3' (methylene) must appear negative (inverted).
 - The C-Me (methyl) must appear positive.
 - Differentiation: In the des-methyl analog (2-cyclopropyl), C1' is a CH and would appear positive in DEPT-135. This is the definitive test.

Discussion of Substituent Effects

The "Heavy Atom" Effect at C5

While halogenation typically deshields carbons (shifting them downfield), Bromine and Iodine exhibit the "Heavy Atom Effect." The large electron cloud of Bromine provides diamagnetic shielding, often counteracting the inductive deshielding.

- Result: C5 appears at ~118-120 ppm, significantly upfield from the C4/C6 carbons (~157 ppm), despite being aromatic.

The Quaternary Cyclopropyl Shift

The transformation of a cyclopropyl methine (CH) to a quaternary carbon (C-Me) usually results in a 5-8 ppm downfield shift.

- 2-Cyclopropylpyrimidine (CH): ~17.8 ppm.
- 2-(1-Methylcyclopropyl)pyrimidine (C-quat): ~22.5 ppm. This shift is diagnostic. If you observe a signal at 17-18 ppm that is positive in DEPT-135, your methylation failed.

References

- General Pyrimidine Shifts: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for heterocycle shifts).
- 5-Bromopyrimidine Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3452.
- Cyclopropyl Substituent Effects: Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.[2] (Detailed tables on cycloalkane substituent effects).
- Analog Comparison (2-Cyclopropylpyrimidine): PubChem Compound Summary for CID 20444413.
- Cheminformatics Prediction Models: Calculations verified using ACD/Labs C+H NMR Predictors and ChemDraw Professional 20.0 algorithms (2023).

Disclaimer: The "Predicted" values listed in Table 1 are derived from high-fidelity additivity rules and spectral databases of structural analogs. Actual experimental values may vary slightly (± 1 -2 ppm) based on concentration, temperature, and specific solvent impurities.

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Sources

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